3,5-Dibromopyridine-4-boronic acid
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Overview
Description
3,5-Dibromopyridine-4-boronic acid is an organoboron compound that features a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Metal-Halogen Exchange: One common method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): Another method is the metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the palladium-catalyzed cross coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves a cycloaddition reaction to introduce the boronic acid group.
Industrial Production Methods: The industrial production of 3,5-Dibromopyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromopyridine-4-boronic acid can undergo substitution reactions, particularly in the presence of nucleophiles.
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Substituted Pyridines: Resulting from substitution reactions.
Scientific Research Applications
3,5-Dibromopyridine-4-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 3,5-Dibromopyridine-4-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to an aryl halide, resulting in the formation of a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
2-Bromopyridine: Another brominated pyridine used in organic synthesis.
4-Pyridinylboronic Acid: A boronic acid derivative of pyridine.
Uniqueness: 3,5-Dibromopyridine-4-boronic acid is unique due to its dual functionality, combining both bromine and boronic acid groups, which makes it highly versatile in various chemical reactions, particularly in cross-coupling reactions.
Properties
IUPAC Name |
(3,5-dibromopyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKCHBPJIPSTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1Br)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-73-6 |
Source
|
Record name | 1310384-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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